molecular formula C11H12N2O B13714797 3-Amino-N-ethyl-5-ethynylbenzamide

3-Amino-N-ethyl-5-ethynylbenzamide

Cat. No.: B13714797
M. Wt: 188.23 g/mol
InChI Key: ZDMWSXIRTZOXNA-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-5-ethynylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an amino group, an ethyl group, and an ethynyl group attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-ethyl-5-ethynylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzoic acid, ethylamine, and ethynyl magnesium bromide.

    Reduction: The nitro group of 3-nitrobenzoic acid is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Amidation: The resulting 3-amino benzoic acid is then reacted with ethylamine to form 3-amino-N-ethylbenzamide.

    Ethynylation: Finally, the ethynyl group is introduced by reacting 3-amino-N-ethylbenzamide with ethynyl magnesium bromide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-ethyl-5-ethynylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 3-Nitro-N-ethyl-5-ethynylbenzamide.

    Reduction: 3-Amino-N-ethyl-5-ethylbenzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-Amino-N-ethyl-5-ethynylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Amino-N-ethyl-5-ethynylbenzamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the ethynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-ethylbenzamide: Lacks the ethynyl group, making it less versatile in chemical reactions.

    3-Amino-N-ethyl-5-methylbenzamide: Contains a methyl group instead of an ethynyl group, affecting its reactivity and biological activity.

    3-Amino-N-phenylbenzamide:

Uniqueness

3-Amino-N-ethyl-5-ethynylbenzamide is unique due to the presence of the ethynyl group, which provides additional reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research and development in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-amino-N-ethyl-5-ethynylbenzamide

InChI

InChI=1S/C11H12N2O/c1-3-8-5-9(7-10(12)6-8)11(14)13-4-2/h1,5-7H,4,12H2,2H3,(H,13,14)

InChI Key

ZDMWSXIRTZOXNA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)C#C)N

Origin of Product

United States

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